molecular formula C18H15N3O2S B4198315 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-3-phenyl-1-isoindolinone

2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-3-phenyl-1-isoindolinone

Cat. No. B4198315
M. Wt: 337.4 g/mol
InChI Key: GMEXJRIFQKMJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-3-phenyl-1-isoindolinone is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively investigated.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-3-phenyl-1-isoindolinone involves its ability to inhibit the activity of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. By inhibiting this enzyme, the compound can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress in the body, which can contribute to its neuroprotective effects. It has also been shown to have anti-angiogenic properties, which means it can prevent the growth of new blood vessels that supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-3-phenyl-1-isoindolinone in lab experiments is its high purity and stability. This compound can be synthesized in large quantities and purified to a high degree, making it suitable for use in various assays and experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-3-phenyl-1-isoindolinone. One area of research is in the development of new cancer treatments based on this compound. Studies have shown that this compound can be effective against various types of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of research is in the development of new neuroprotective agents based on this compound. Studies have shown that it has potential in the treatment of Alzheimer's disease and other neurodegenerative disorders, and further research is needed to determine its efficacy and safety in humans.
Conclusion
In conclusion, this compound is a compound that has shown promising results in various scientific research fields. Its synthesis method has been optimized for large-scale production, and its mechanism of action and physiological effects have been extensively investigated. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound, including the development of new cancer treatments and neuroprotective agents.

Scientific Research Applications

2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-3-phenyl-1-isoindolinone has been studied for its potential applications in various scientific research fields. One of the main areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-3-phenylisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-2-15-19-20-17(24-15)21-16(22)13-10-6-7-11-14(13)18(21,23)12-8-4-3-5-9-12/h3-11,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEXJRIFQKMJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794889
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-3-phenyl-1-isoindolinone
Reactant of Route 2
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-3-phenyl-1-isoindolinone
Reactant of Route 3
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-3-phenyl-1-isoindolinone
Reactant of Route 4
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-3-phenyl-1-isoindolinone
Reactant of Route 5
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-3-phenyl-1-isoindolinone
Reactant of Route 6
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-3-phenyl-1-isoindolinone

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